molecular formula C17H30O3 B13748628 Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate CAS No. 23307-95-1

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate

Cat. No.: B13748628
CAS No.: 23307-95-1
M. Wt: 282.4 g/mol
InChI Key: LSVGQYICTZOJNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is an organic compound with the molecular formula C17H30O3. It is known for its unique structure, which includes an epoxy group and an ester functional group. This compound is used in various scientific research applications due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate can be synthesized through several methods. One common approach involves the epoxidation of ethyl 3,7,11-trimethyldodec-10-enoate using a peracid, such as m-chloroperbenzoic acid (m-CPBA). The reaction typically occurs in an organic solvent like dichloromethane at low temperatures to ensure high selectivity and yield.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve efficiency. The use of catalysts and advanced purification techniques ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate undergoes various chemical reactions, including:

    Oxidation: The epoxy group can be oxidized to form diols.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The epoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are used under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can react with the epoxy group under basic conditions.

Major Products Formed

    Oxidation: Formation of diols.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted alcohols or ethers.

Scientific Research Applications

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is used in various fields of scientific research:

    Chemistry: As a building block for the synthesis of complex molecules.

    Biology: In studies of enzyme-catalyzed reactions involving epoxides.

    Industry: Used in the production of polymers and resins.

Mechanism of Action

The mechanism of action of ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate involves its reactivity with nucleophiles. The epoxy group is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and biological processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2,3-epoxy-3-phenylbutyrate: Similar structure but with a phenyl group.

    Ethyl 2,3-epoxy-3-methylbutyrate: Similar structure but with a methyl group.

Uniqueness

Ethyl 2,3-epoxy-3,7,11-trimethyldodec-10-enoate is unique due to its long aliphatic chain and multiple methyl groups, which impart distinct physical and chemical properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

CAS No.

23307-95-1

Molecular Formula

C17H30O3

Molecular Weight

282.4 g/mol

IUPAC Name

ethyl 3-(4,8-dimethylnon-7-enyl)-3-methyloxirane-2-carboxylate

InChI

InChI=1S/C17H30O3/c1-6-19-16(18)15-17(5,20-15)12-8-11-14(4)10-7-9-13(2)3/h9,14-15H,6-8,10-12H2,1-5H3

InChI Key

LSVGQYICTZOJNO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(O1)(C)CCCC(C)CCC=C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.